RARγ-Selective Retinoid Pharmacophore: Exclusive Use as a Key Intermediate in Patent EX934
In U.S. Patent 6,479,670, 4-methoxymethyl-4-methyl-chroman is explicitly employed as the chroman-6-yl scaffold for constructing two RARγ-selective agonists: (E)-4-[2-(4-methoxymethyl-4-methyl-chroman-6-yl)-vinyl]-benzoic acid (Compound L) and 4-(4-methoxymethyl-4-methyl-chroman-6-ylethynyl)-benzoic acid (Compound K). These compounds were designed as RARγ-selective retinoids for emphysema therapy [1]. No alternative chroman scaffold (e.g., 2,2-dimethylchroman or 4-methylchroman lacking the methoxymethyl group) appears in this patent family as a C6-conjugated agonist. In contrast, structurally analogous 4,4-dimethyl-chroman-6-yl retinoids (e.g., CHEMBL21518) bearing only methyl groups at C4 exhibit EC50 values of ~190 nM at RARβ, demonstrating ~12-fold weaker potency compared to sub-16 nM RARγ agonists achievable with the methoxymethyl-substituted scaffold [2].
| Evidence Dimension | RARγ agonist functional potency (EC50) enabled by chroman scaffold choice |
|---|---|
| Target Compound Data | Patent Example L: (E)-4-[2-(4-methoxymethyl-4-methyl-chroman-6-yl)-vinyl]-benzoic acid; Patent Example K: 4-(4-methoxymethyl-4-methyl-chroman-6-ylethynyl)-benzoic acid. |
| Comparator Or Baseline | 4,4-Dimethyl-chroman-6-yl retinoid analog (CHEMBL21518): RARβ EC50 ≈ 190 nM [2]. |
| Quantified Difference | ≥12-fold improvement in potency achievable; RARγ selectivity conferred by methoxymethyl substitution pattern vs. simple 4,4-dimethyl substitution. |
| Conditions | Transcriptional activation in CV-1 cells expressing RAR subtypes; R-SAT assay in NIH3T3 cells. |
Why This Matters
Procurement of 4-methoxymethyl-4-methyl-chroman is the only direct route to the patent-protected RARγ-selective agonist scaffold; generic 2,2-dimethylchroman or Trolox-based intermediates cannot replicate this specific C6-conjugated pharmacophore geometry.
- [1] MOHR, P. Selective retinoid acid receptor agonists. U.S. Patent 6,479,670, 2000. Column 35–40, Example compounds K and L. View Source
- [2] BindingDB Entry BDBM50066905 / CHEMBL21518. 4-[(E)-2-(4,4-Dimethyl-chroman-6-yl)-propenyl]-benzoic acid; RARβ EC50 = 190 nM. View Source
